molecular formula C16H14F3N3O B5603194 7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone

7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B5603194
M. Wt: 321.30 g/mol
InChI Key: XXGQHSSAOZBHJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Quinazolinone derivatives, including those similar to the specified compound, are synthesized using several methods. For instance, the synthesis of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7) involved spectral characterization techniques like FTIR, NMR, and UV spectroscopy, along with density functional theory (DFT) calculations (Sarkar et al., 2021).
  • Synthesis of quinazolinone derivatives can also involve reactions with Schiff bases, as detailed in a study exploring the formation of 3-benzylideneamino-4(3H)-quinazolinones (Reddy et al., 1986).

Molecular Structure Analysis

  • The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods and computational modeling. For example, the structure of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one was confirmed using FTIR, NMR, UV spectroscopy, and DFT calculations (Sarkar et al., 2021).

Chemical Reactions and Properties

  • The compound's chemical reactivity, particularly its interactions with different electrophiles, can be explored through lithiation reactions. For example, the study on 3-Amino-2-methyl-4(3H)-quinazolinone showed its reaction with various electrophiles, providing insights into the chemical properties of such compounds (Smith et al., 1996).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and stability can be assessed through the synthesis process and subsequent analytical techniques. For instance, the synthesis of 6,12-Dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones provided insights into the physical properties of these compounds (Yang et al., 2022).

Chemical Properties Analysis

  • The chemical properties of quinazolinone derivatives, including reactivity and stability, can be derived from their synthesis and structural analysis. For example, the study on lithiation of quinazolinones revealed insights into the chemical reactivity and potential transformations (Smith et al., 1996).

Future Directions

The future research directions could involve the synthesis of this compound using more efficient or environmentally friendly methods, exploration of its biological activities, and its potential applications in various fields .

properties

IUPAC Name

7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c1-9-5-13-12(14(23)6-9)8-20-15(22-13)21-11-4-2-3-10(7-11)16(17,18)19/h2-4,7-9H,5-6H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGQHSSAOZBHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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